molecular formula C15H10F2N2O2 B2492969 1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate CAS No. 1351591-20-2

1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate

Cat. No.: B2492969
CAS No.: 1351591-20-2
M. Wt: 288.254
InChI Key: HVVOKDRNWCMPHW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c1-19-8-18-12-7-9(5-6-13(12)19)21-15(20)14-10(16)3-2-4-11(14)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOKDRNWCMPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,3-benzodiazol-2-ylmethanamine
  • 2-methyl-1H-1,3-benzodiazol-5-ylmethanamine
  • 6-methoxy-1-methyl-1H-1,3-benzodiazol-2-ylethanol

Uniqueness

1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate is unique due to the presence of both the benzimidazole and difluorobenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodiazole moiety and difluorobenzoate group. Its molecular formula is C10H8F2N2O2C_{10}H_{8}F_{2}N_{2}O_{2} with a molecular weight of 218.18 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H8F2N2O2
Molecular Weight218.18 g/mol
IUPAC Name1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate
CAS Number142356-62-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar benzodiazole structures possess significant antimicrobial properties. For instance, derivatives of benzodiazole have been tested against various bacterial strains, demonstrating effective inhibition of growth.
  • Anticancer Potential : Preliminary studies suggest that 1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate may exhibit anticancer activity. Benzodiazole derivatives have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in cellular processes, which may lead to reduced proliferation in cancer cells.
  • Interference with DNA Synthesis : Some benzodiazole derivatives have been shown to interact with DNA, potentially disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzodiazole derivatives, it was found that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzodiazole derivatives included 1-methyl-1H-1,3-benzodiazol-5-yl 2,6-difluorobenzoate. The study utilized various cancer cell lines (e.g., breast cancer MCF7 cells) and reported a dose-dependent decrease in cell viability after treatment with the compound. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

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